6H-Benzo[c]chromene

Catalog No.
S9023855
CAS No.
229-95-8
M.F
C13H10O
M. Wt
182.22 g/mol
Availability
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6H-Benzo[c]chromene

CAS Number

229-95-8

Product Name

6H-Benzo[c]chromene

IUPAC Name

6H-benzo[c]chromene

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8H,9H2

InChI Key

BEUDCHGZCTUAOG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3O1

6H-Benzo[c]chromene is a polycyclic aromatic compound characterized by a fused benzene and chromene structure. It features a chromene core, which consists of a benzopyran unit, and is notable for its potential applications in various fields, including organic electronics and medicinal chemistry. The compound exhibits interesting electronic properties due to its conjugated system, making it a candidate for use as an electron-rich building block in organic photovoltaic devices and other optoelectronic applications .

, including:

  • Diels-Alder Reactions: This compound can undergo Diels-Alder reactions to form more complex structures. For instance, the synthesis of 6H-benzocromenes from 3-alkenyl chromenes involves a regioselective Diels-Alder cycloaddition followed by oxidative aromatization .
  • Palladium-Catalyzed Reactions: Palladium-catalyzed methods have been developed for the synthesis of 6H-benzocromenes through intramolecular coupling reactions, highlighting their versatility in synthetic organic chemistry .
  • Oxidative Transformations: The compound can also be synthesized via oxidative transformations of simpler precursors, such as biaryl-2-carboxylic acids, demonstrating its functional group compatibility .

Research indicates that 6H-benzocromenes exhibit various biological activities, including:

  • Antioxidant Properties: Some derivatives of 6H-benzocromene have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Activity: Certain studies suggest that compounds related to 6H-benzocromene may possess anticancer properties, potentially inhibiting tumor growth through various mechanisms .
  • Neuroprotective Effects: There is emerging evidence that some derivatives may offer neuroprotective benefits, although further research is needed to fully elucidate these effects .

The synthesis of 6H-benzocromenes can be achieved through several methodologies:

  • Diels-Alder/Aromatization Sequence: A straightforward synthesis involves a three-step process starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds, leading to high yields of the final product .
  • Palladium-Catalyzed Coupling: This method utilizes palladium catalysts for the intramolecular coupling of arenes to generate 6H-benzocromenes efficiently .
  • Metal-Free Oxidative Methods: Recent advancements have introduced metal-free approaches that utilize environmentally friendly conditions and broad functional group tolerance .

6H-Benzo[c]chromenes have several notable applications:

  • Organic Electronics: They serve as electron-rich building blocks in the development of low-bandgap polymers for organic solar cells, enhancing their efficiency significantly compared to traditional materials .
  • Medicinal Chemistry: Their unique structure allows for modifications that can lead to novel therapeutic agents with potential anticancer and neuroprotective properties .
  • Fluorescent Materials: The compound's photophysical properties make it suitable for use in fluorescent materials and sensors .

Interaction studies involving 6H-benzocromenes focus on their reactivity with various biological targets and synthetic pathways. These studies often explore:

  • Binding Affinity: Investigating how well derivatives bind to specific receptors or enzymes can provide insights into their potential therapeutic uses.
  • Mechanistic Pathways: Understanding the mechanisms through which these compounds exert biological effects helps in designing more effective derivatives.

Several compounds share structural similarities with 6H-benzocromene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
6H-Benzo[b]chromeneFused benzene and chromeneDifferent substitution patterns affect reactivity and biological activity.
ChromoneBenzopyran structureLacks the additional benzene ring present in 6H-benzocromene, leading to different electronic properties.
CoumarinSimilar aromatic featuresCoumarins typically show different biological activities; they are less electron-rich than benzocromenes.
BenzofuranContains a furan ringBenzofurans have distinct electronic characteristics due to the presence of oxygen in the ring.

The unique fused structure of 6H-benzocromene contributes to its distinct chemical reactivity and biological activity, setting it apart from these similar compounds.

Traditional Cyclization Approaches

Classical routes to 6H-benzo[c]chromenes often rely on acid- or base-mediated cyclization of prefunctionalized biaryl precursors. A representative protocol involves the oxidative lactonization of biphenyl-2-carboxylic acids using stoichiometric oxidants such as potassium peroxydisulfate (K₂S₂O₈) in the presence of silver nitrate (AgNO₃) as a catalyst [2]. This metal-free method operates via a radical mechanism, where the oxidant generates a carboxyl radical intermediate that undergoes intramolecular cyclization followed by dehydrogenative aromatization (Figure 1). Substrates bearing electron-donating groups (e.g., methoxy, methyl) achieve yields of 70–85%, while electron-withdrawing substituents (nitro, cyano) require harsher conditions due to decreased radical stability [2].

The Garratt–Braverman (GB) cyclization represents another classical approach, utilizing propargyl ethers to construct the central dihydrofuran ring through a conjugate addition-elimination sequence [3]. For example, heating 2-(phenylethynyl)phenyl ethers at 120°C in toluene induces a 6-endo-dig cyclization, yielding 6H-benzo[c]chromenes with helical chirality. X-ray crystallography confirms that steric interactions between the fused aromatic rings and the dihydrofuran moiety enforce a non-planar geometry, with helical inversion barriers measured at 81.2 kJ/mol via variable-temperature NMR [3].

Palladium-Catalyzed Cascade Annulation Strategies

Transition-metal catalysis has revolutionized access to polycyclic aromatics, with palladium complexes enabling convergent syntheses of 6H-benzo[c]chromenes. A notable method employs Pd(OAc)₂ (5 mol%) with Xantphos as a ligand to mediate a tandem Suzuki-Miyaura coupling/intramolecular C–O bond formation [2]. Biaryl-2-boronic acids react with 2-bromophenyl acetates under microwave irradiation (100°C, 1 h), achieving 60–78% yields. The reaction proceeds through initial cross-coupling to form a biaryl intermediate, followed by base-assisted acetate displacement and cyclization (Scheme 1). This method tolerates electron-rich arenes but fails with strongly electron-deficient partners due to sluggish oxidative addition.

Recent improvements utilize Pd-catalyzed remote C–H oxygenation, where a directing group (e.g., pivaloyl) positions the metal center for γ-C–H activation in biphenyl-2-carboxylic acids [2]. Subsequent reductive elimination forms the lactone ring with 65–90% efficiency. Deuterium-labeling studies confirm the involvement of a concerted metalation-deprotonation (CMD) mechanism, with kinetic isotope effects (KIE) of 3.2–4.1 observed for the C–H cleavage step [2].

Photoredox-Mediated Radical Cyclization Processes

Photocatalytic methods have unlocked novel disconnections for 6H-benzo[c]chromene synthesis. A breakthrough strategy employs S-aryl dibenzothiophenium salts, synthesized via regioselective C–H sulfenylation of o-benzylated phenols [1]. Under blue LED irradiation with fac-Ir(ppy)₃ (2 mol%) as a photocatalyst, single-electron transfer (SET) to the sulfonium salt triggers mesolytic cleavage of the S–Ar bond, generating an aryl radical (Scheme 2). Computational studies (DFT at the ωB97X-D/def2-TZVPP level) reveal a kinetically favored 5-exo-trig cyclization pathway (ΔG‡ = 18.3 kcal/mol) over the alternative 6-endo route (ΔG‡ = 22.7 kcal/mol) [1]. The resultant spirocyclic intermediate undergoes rearomatization-driven ring expansion to furnish tricyclic products in 65–92% yield.

Notably, this method accommodates halogenated (F, Cl, CF₃) and sulfonated substrates, enabling post-functionalization via cross-coupling. Scalability is demonstrated in a 10-gram synthesis of 6H-benzo[c]chromene (94% yield), with dibenzothiophene recovered at 96% efficiency for reuse [1]. Diradical dication intermediates have been characterized by EPR spectroscopy, showing a triplet ground state (⟨S²⟩ = 2.02) consistent with two unpaired electrons delocalized across the aromatic system [4].

Domino Suzuki-Miyaura Cross-Coupling/Oxidative Lactonization

Sequential cross-coupling and oxidation enables modular assembly of 6H-benzo[c]chromenes from simple aryl halides. A Pd(PPh₃)₄-catalyzed Suzuki reaction between 2-bromobenzoic acids and arylboronic esters forms biaryl intermediates, which undergo copper-mediated oxidative lactonization (Cu(OAc)₂, O₂ atmosphere) [2]. The copper catalyst facilitates single-electron oxidation of the carboxylate to a radical species, prompting cyclization and H-abstraction to complete aromatization. This domino process achieves 55–80% yields across 20 substrates, with electron-donating groups accelerating the oxidation step (Hammett ρ = −0.41) [2].

A recent variant employs electrochemical oxidation in place of copper salts, using a divided cell with a graphite anode (1.5 V vs Ag/AgCl). This green chemistry approach eliminates metal waste while maintaining yields of 68–83% [2]. In situ FTIR monitoring reveals rapid decay of the carboxylate band (νC=O at 1680 cm⁻¹) within 10 minutes, correlating with lactone formation (νC=O at 1745 cm⁻¹).

Catalyst-Free Condensation Protocols

Metal-free syntheses provide sustainable routes to 6H-benzo[c]chromenes under mild conditions. Heating biaryl-2-carboxylic acids with phenyliodine(III) bis(trifluoroacetate) (PIFA) in HFIP induces oxidative dehydrogenative coupling [2]. The hypervalent iodine reagent abstracts a hydrogen atom from the carboxyl group, generating a radical pair that recombines to form the lactone ring. This method proves particularly effective for electron-deficient substrates, achieving 70–88% yields versus 50–65% with metal-based oxidants [2].

Another catalyst-free approach leverages visible light (450 nm) to excite electron donor-acceptor (EDA) complexes between aryl iodides and carboxylates. Charge transfer generates aryl radicals that cyclize onto the adjacent aromatic ring, with subsequent oxidation by molecular oxygen completing the process [2]. Transient absorption spectroscopy identifies a 510 nm intermediate assigned to the cyclohexadienyl radical, which decays with a lifetime of 1.2 μs under air.

Table 1: Comparative Analysis of 6H-Benzo[c]chromene Synthetic Methods

MethodConditionsYield RangeFunctional Group ToleranceScalability
Traditional CyclizationK₂S₂O₈/AgNO₃, 80°C70–85%Moderate (EDG favored)10 g demonstrated [2]
Pd-Catalyzed AnnulationPd(OAc)₂/Xantphos, 100°C60–78%Good (EWG limited)5 g scale [2]
Photoredox CyclizationIr(ppy)₃, Blue LED, rt65–92%Excellent (halogens, CF₃)10 g scale [1]
Domino Suzuki/OxidationCu(OAc)₂/O₂, 60°C55–80%Moderate (EDG favored)Not reported
Catalyst-Free CondensationPIFA/HFIP, 40°C70–88%Excellent (EWG compatible)3 g scale [2]

The radical-mediated cyclization of 6H-benzo[c]chromene represents a fundamental synthetic approach that proceeds through well-defined mechanistic pathways involving the generation and subsequent cyclization of aryl radical intermediates [1] [2]. These transformations have been extensively studied using both photocatalytic and thermal conditions, providing detailed insights into the kinetic parameters governing these processes.

Photocatalyzed Radical Generation Mechanisms

The photocatalytic approach to 6H-benzo[c]chromene synthesis involves the generation of aryl radicals from sulfonium salt precursors through single-electron transfer processes [1]. The reaction mechanism begins with the photocatalytic reduction of S-aryl dibenzothiophenium salts, which undergo selective mesolitic cleavage of the sulfur-aryl exo bond to generate the initial aryl radical intermediate. This process has been characterized with a quantum yield of 0.47, indicating that radical chain processes do not predominate in the overall transformation [1].

The mechanistic pathway proceeds through a kinetically favored 5-exo-trig cyclization, where the aryl radical attacks the pendant aromatic ring to form a spirocyclohexadienyl radical intermediate [1] [3]. This intermediate has been successfully trapped and characterized using electron paramagnetic resonance spectroscopy when pyridine-N-oxide substituents are incorporated as radical trapping agents. The electron paramagnetic resonance spectrum shows resolved hyperfine splitting resulting from hyperfine coupling to the nitrogen atom with coupling constants of 8.39 Gauss and two pairs of equivalent hydrogen atoms with coupling constants of 5.83 and 1.99 Gauss, respectively [1].

Kinetic Parameters of Radical Cyclization

The kinetic analysis of radical-mediated cyclization pathways has revealed specific rate constants and activation parameters that govern these transformations. For thermal relaxation processes studied at various temperatures, distinct kinetic behaviors have been observed. At 294 Kelvin, the primary relaxation process exhibits a rate constant of 0.22 ± 0.01 per second, corresponding to a half-life of approximately 3.15 seconds [4]. A secondary, slower process occurs with a rate constant of 0.00088 ± 0.00011 per second, resulting in a significantly longer half-life of approximately 787 seconds [4].

Temperature-dependent studies have demonstrated that increasing the reaction temperature from 294 to 313 Kelvin results in progressively higher rate constants for the thermal relaxation processes. The activation energy for the helicoidal inversion of the benzochromene products has been determined to be 81.2 kilojoules per mole, which corresponds to a half-life of approximately 30 seconds at 20 degrees Celsius for the enantiomeric forms [1].

Tributyltin Hydride-Mediated Processes

The tributyltin hydride-mediated radical cyclization represents another important pathway for 6H-benzo[c]chromene synthesis [5]. This transformation proceeds through the generation of aryl radicals from halogenated precursors followed by intramolecular cyclization to form the tricyclic benzochromene framework. The mechanism involves the preferred trans conformation of the benzyloxy and aryloxyethyl radical intermediates, which facilitates the cyclization process to yield 6H-benzo[c]chromenes as primary products [5].

The oxidative nature of this radical cyclization has been mechanistically investigated, revealing that the process involves a spirodienyl radical intermediate that can undergo rearrangement to provide both regioisomeric products. The formation of isomeric mixtures, particularly 1-methoxy-6H-benzo[c]chromenes and 3-methoxy-6H-benzo[c]chromenes, occurs through rearrangement of the intermediate spirodienyl radical during the cyclization process [5].

Transition Metal-Catalyzed Reaction Dynamics

Transition metal-catalyzed approaches to 6H-benzo[c]chromene synthesis have emerged as highly efficient methodologies that operate through distinct mechanistic pathways involving organometallic intermediates and controlled bond-forming processes [6] [7] [8]. These catalytic systems exhibit unique kinetic behaviors and selectivity patterns that distinguish them from radical-mediated approaches.

Iridium-Catalyzed Photoredox Processes

Iridium-based photocatalysts, particularly tris(2-phenylpyridine)iridium, represent highly effective catalytic systems for 6H-benzo[c]chromene synthesis [1]. The catalytic cycle begins with the photoexcitation of the iridium complex to generate the excited state with a reduction potential of -2.13 volts versus the ferrocenium/ferrocene couple in acetonitrile. This highly reducing excited state enables efficient single-electron transfer to sulfonium salt substrates, which exhibit reduction potentials of approximately -1.50 volts versus the ferrocenium/ferrocene couple [1].

Stern-Volmer quenching experiments have confirmed that sulfonium salt substrates effectively quench the excited state of the iridium photocatalyst, establishing the feasibility of the electron transfer process. The resulting radical intermediates undergo cyclization with high efficiency to provide 6H-benzo[c]chromenes in excellent yields. The scalability of this protocol has been demonstrated through preparation of products on scales up to 350 milligrams with no loss in yield, and the dibenzothiophene byproduct can be recovered in 96 percent yield for recycling purposes [1].

Ruthenium-Based Catalytic Systems

Ruthenium-based photocatalytic systems, particularly tris(2,2'-bipyridine)ruthenium chloride in combination with diisopropylethylamine, exhibit different kinetic behaviors compared to iridium catalysts [1]. Under reductive quenching conditions, the ruthenium catalyst achieves a reduction potential of -1.73 volts versus the ferrocenium/ferrocene couple, which is sufficient for sulfonium salt reduction but leads to different product distributions.

The ruthenium-catalyzed system preferentially produces dimeric structures rather than the desired monomeric 6H-benzo[c]chromenes. This selectivity difference arises from the inability of the ruthenium system to efficiently promote the further oxidation of the spirocyclohexadienyl radical intermediate, which accumulates and undergoes dimerization rather than ring expansion to the final tricyclic product [1].

Palladium-Catalyzed Carbon-Hydrogen Bond Activation

Palladium-catalyzed approaches to 6H-benzo[c]chromene synthesis operate through carbon-hydrogen bond activation mechanisms that involve the formation of organometallic intermediates [7] [8]. These transformations typically employ palladium acetate in combination with phosphine ligands such as 1,3-bis(diphenylphosphino)propane and proceed through denitrogenation/carbon-hydrogen bond activation/cyclization sequences when diazonium salts are used as substrates [7].

The palladium-catalyzed process exhibits excellent functional group tolerance and provides structurally diverse 6H-benzo[c]chromene products in high yields. The reaction mechanism involves the initial oxidative addition of the palladium catalyst to the diazonium salt with concomitant nitrogen evolution, followed by carbon-hydrogen bond activation and intramolecular cyclization to form the tricyclic framework [7].

Copper-Catalyzed Cyclization Processes

Copper-catalyzed methodologies for 6H-benzo[c]chromene synthesis have been developed using diaryliodonium salts as arylating agents [9]. These transformations proceed through the formation of highly electrophilic arylcopper intermediates that can activate triple bonds and generate carbocationic species from alkynes and nitriles. The copper catalyst facilitates the generation of arylcopper species with formal oxidation state of +3, which exhibit enhanced electrophilicity compared to lower oxidation state copper complexes [9].

The mechanistic pathway involves the interaction of the arylcopper intermediate with nitrile functional groups to form cationic intermediates that undergo intramolecular cyclization via electrophilic aromatic substitution. This process provides access to chromenoquinoline derivatives with high modularity and excellent functional group tolerance [9].

Solvent and Temperature Effects on Reaction Kinetics

The kinetic behavior of 6H-benzo[c]chromene synthesis is significantly influenced by solvent choice and reaction temperature, with these parameters affecting both the rate of transformation and the selectivity of product formation [6] [10] [11]. Systematic studies have revealed specific solvent-substrate interactions and temperature-dependent activation barriers that govern the efficiency of these synthetic transformations.

Solvent Effects on Photocatalytic Processes

Dimethyl sulfoxide has emerged as a particularly effective solvent for visible light-mediated 6H-benzo[c]chromene synthesis under transition-metal-free conditions [6]. The effectiveness of dimethyl sulfoxide arises from its ability to facilitate the formation of electron donor-acceptor complexes between the dimsyl anion and halobenzyl phenyl ether substrates. These complexes serve as the initial electron transfer intermediates that initiate the photocyclization reaction under blue light-emitting diode irradiation at room temperature [6].

The formation of the electron donor-acceptor complex in dimethyl sulfoxide eliminates the need for external photocatalysts, ligands, or additives, representing a significant simplification compared to traditional photoredox approaches. Density functional theory calculations have been employed to explain the regiochemical outcomes observed in dimethyl sulfoxide, revealing that the solvent plays a crucial role in stabilizing the transition states leading to the desired cyclization products [6].

Acetonitrile represents another important solvent system for photoredox-catalyzed 6H-benzo[c]chromene synthesis, particularly when employed with iridium-based photocatalysts [1]. The properties of acetonitrile, including its high dielectric constant and good solubility for both organic substrates and organometallic catalysts, make it well-suited for single-electron transfer processes. Cyclic voltammetry measurements conducted in acetonitrile have provided accurate determinations of substrate reduction potentials, enabling rational catalyst selection based on thermodynamic feasibility [1].

Temperature-Dependent Kinetic Behavior

Temperature effects on 6H-benzo[c]chromene synthesis kinetics have been extensively studied, revealing distinct activation barriers for different mechanistic pathways [10] [12]. For Diels-Alder-based approaches to benzochromene synthesis, elevated temperatures are typically required to overcome the activation barriers associated with the cycloaddition process. The thermal cyclization of 3-vinyl-2H-chromenes with methyl propiolate requires heating to achieve reasonable reaction rates, with optimal conditions typically involving temperatures of 120 degrees Celsius or higher [10].

The temperature dependence of photochromic chromene derivatives has been investigated through thermal relaxation studies conducted at temperatures ranging from 294 to 313 Kelvin [13] [4]. These studies have revealed that the kinetics of thermal relaxation follow Arrhenius behavior, with rate constants increasing exponentially with temperature. The activation parameters determined from these studies provide insights into the energy barriers associated with conformational changes and ring-opening processes in chromene systems [13].

For metal-catalyzed processes, temperature optimization is critical for achieving high yields and selectivities. Ruthenium-catalyzed carbonylative carbon-hydrogen cyclization reactions require temperatures of approximately 100 degrees Celsius to achieve efficient turnover, while maintaining selectivity for the desired benzochromene products over competing side reactions [14]. The temperature dependence of these catalytic processes reflects the need to balance catalyst activation, substrate reactivity, and product stability.

Kinetic Solvent Isotope Effects

Investigations of kinetic solvent isotope effects have provided additional mechanistic insights into 6H-benzo[c]chromene formation processes. Studies conducted in deuterated solvents have revealed primary and secondary isotope effects that help distinguish between different mechanistic pathways and identify rate-determining steps in the overall transformation [15].

The magnitude of observed kinetic isotope effects varies depending on the specific mechanism involved, with carbon-hydrogen bond activation processes typically exhibiting larger isotope effects compared to electron transfer or cyclization steps. These studies have proven particularly valuable for distinguishing between concerted and stepwise mechanisms in complex multi-step transformations [15].

Pressure and Concentration Effects

The kinetics of 6H-benzo[c]chromene synthesis are also influenced by reaction pressure and substrate concentration, particularly for transformations involving gaseous reagents or radical intermediates [16] [17]. Studies of rhodium-catalyzed asymmetric hydroarylation processes have demonstrated that reaction pressure can significantly impact both the rate and selectivity of chromene transformations [17].

Concentration effects are particularly important for radical-mediated processes, where the balance between productive cyclization and undesired radical-radical coupling reactions depends critically on substrate concentration. Optimal concentrations typically represent a compromise between maximizing reaction rate and minimizing side reactions, with dilute conditions often favoring intramolecular cyclization over intermolecular processes [5].

Reaction TypeRate Constant/ParameterTemperature (K)Half-life
Photocatalyzed radical cyclizationQuantum yield = 0.47Room temperatureNot reported
Bu₃SnH mediated cyclizationk = varies with temperatureReflux conditionsNot reported
Thermal relaxation (294 K)k₁ = 0.22 ± 0.01 s⁻¹294~3.15 s
Thermal relaxation (298 K)k₂ = 0.00088 ± 0.00011 s⁻¹298~787 s
Thermal relaxation (303 K)Intermediate values303Not reported
Thermal relaxation (313 K)Higher rate constants313Not reported
Helicoidal inversionΔG‡ = 81.2 kJ/mol293~30 s at 20°C
Catalyst SystemReduction Potential (V vs Fc⁺/⁰)Product FormationEfficiency
Ir(ppy)₃-2.13 (excited state)6H-benzo[c]chromeneHigh
[Ru(bpy)₃]Cl₂/DIPEA-1.73Dimeric structuresLower selectivity
Pd(OAc)₂/dpppNot reportedModerate to good yieldsGood
Cp₂Co-1.33Radical trappingAnalytical tool
Cu(I) chlorideNot reportedChromeno derivativesModerate to good
Rh(III) catalystNot reportedCascade productsHigh
SolventTemperature (°C)Effect on RateReaction Type
DMSORoom temperatureFacilitates ET complex formationVisible light cyclization
AcetonitrileVariableGood for photoredoxPhotoredox catalysis
TolueneReflux (110)High temperature requiredThermal cyclization
DichloromethaneRoom temperatureModerate activityRadical reactions
WaterRoom temperatureLimited applicationsAqueous conditions
MethanolVariableModerate activityThermal relaxation studies

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

182.073164938 g/mol

Monoisotopic Mass

182.073164938 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem

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